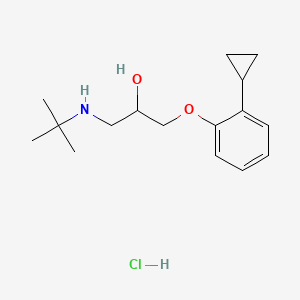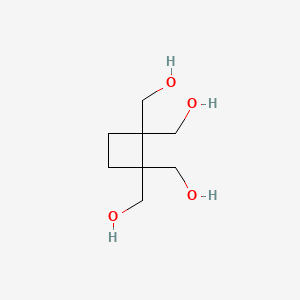
1,1,2,2-Cyclobutanetetramethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Cyclobutanetetramethanol is a chemical compound with the molecular formula C8H16O4 It is a cyclobutane derivative with four hydroxyl groups attached to the carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2-Cyclobutanetetramethanol typically involves the reduction of cyclobutanetetracarboxylic acid or its derivatives. One common method includes the reduction of cyclobutanetetracarboxylic acid esters using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds under reflux conditions, resulting in the formation of this compound after workup and purification .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, alternative reducing agents and catalysts may be employed to improve the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,2,2-Cyclobutanetetramethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the hydroxyl groups can lead to the formation of cyclobutanetetramethane.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: Cyclobutanetetracarboxylic acid derivatives.
Reduction: Cyclobutanetetramethane.
Substitution: Cyclobutanetetrachloride or cyclobutanetetrabromide.
Applications De Recherche Scientifique
1,1,2,2-Cyclobutanetetramethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers. Its unique structure allows for the creation of novel materials with specific properties.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxyl groups. It may also serve as a model compound for understanding the behavior of polyhydroxylated cyclobutanes in biological systems.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. Its derivatives may exhibit biological activity that could be harnessed for drug development.
Industry: The compound’s unique properties make it suitable for use in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Cyclobutanetetramethanol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparaison Avec Des Composés Similaires
Cyclobutanetetracarboxylic Acid: A precursor to 1,1,2,2-Cyclobutanetetramethanol, used in similar synthetic applications.
Cyclobutanetetramethane: A reduced form of this compound, lacking hydroxyl groups.
Cyclobutanetetrachloride: A halogenated derivative, used in different chemical reactions and applications.
Uniqueness: this compound is unique due to its four hydroxyl groups, which provide multiple sites for chemical modification and interaction. This makes it a versatile compound for various synthetic and research applications, distinguishing it from its analogs and derivatives .
Propriétés
Numéro CAS |
14276-10-9 |
|---|---|
Formule moléculaire |
C8H16O4 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
[1,2,2-tris(hydroxymethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C8H16O4/c9-3-7(4-10)1-2-8(7,5-11)6-12/h9-12H,1-6H2 |
Clé InChI |
OYZCFPNTSFYPIA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1(CO)CO)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


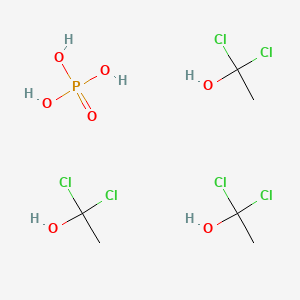

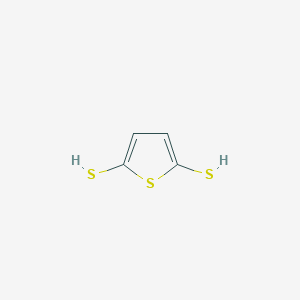

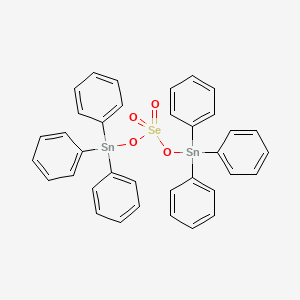
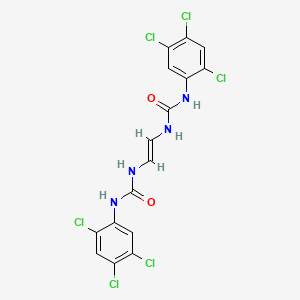
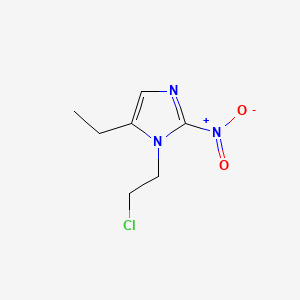
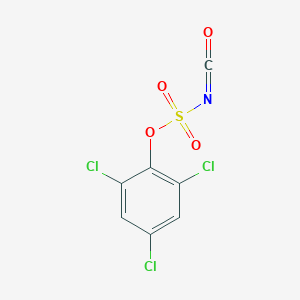
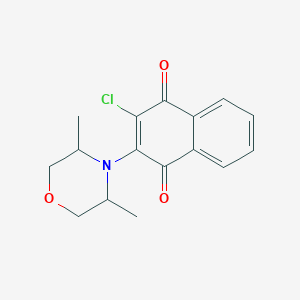
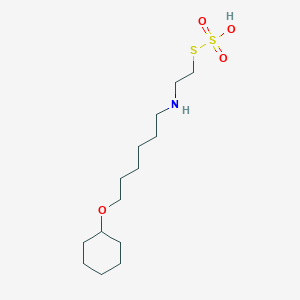


![[Nitroso(pyrimidin-2-yl)amino]acetic acid](/img/structure/B14701842.png)
